molecular formula C24H22N4O5 B606084 4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid CAS No. 1222173-37-6

4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid

Cat. No. B606084
CAS RN: 1222173-37-6
M. Wt: 446.46
InChI Key: MMJPVSDTLGFIQW-UHFFFAOYSA-N
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Description

This compound is a potent, selective inhibitor of matrix metalloproteinase-13 (MMP-13), which plays an important role in cartilage homeostasis under both normal and inflamed disease states . It was developed using fragment-based structure-guided lead identification and optimization techniques . The compound was found to bind into the S1’ pocket of the protein, exhibiting a novel interaction pattern not previously observed in MMP-13 inhibitors .


Molecular Structure Analysis

The molecular structure of this compound was determined using X-ray diffraction . The resolution of the structure was 1.79 Å .

Scientific Research Applications

1. Applications in Heterocyclic Chemistry

  • The compound is involved in the synthesis of heterocyclic structures, such as quinazoline, benzoxazepines, and triazoles, which have applications in pharmaceutical and material sciences. For example, its derivatives have been used in the synthesis of 3-(5-tetrazolyl)quinazoline-2,4(1H,3H)-dione and similar compounds (Peet, 1987).

2. Role in Antimicrobial Activity

  • Derivatives of the compound show antimicrobial activities. For instance, triazolylindole derivatives synthesized using similar compounds have been evaluated for antifungal activity, indicating their potential in developing new antimicrobial agents (Singh & Vedi, 2014).

3. Chemical Transformations and Reactions

  • The compound plays a crucial role in various chemical reactions, including alkylation, cyclization, and rearrangement, leading to the formation of novel compounds. These reactions are fundamental in the creation of new materials and drugs (Kurasawa et al., 1988).

4. Synthesis of Novel Organic Compounds

  • It is involved in the synthesis of diverse organic compounds like benzoxazoles and thiadiazoles, which have various applications, including as intermediates in drug synthesis (Albert, 1973).

5. Potential in Drug Development

  • The compound and its derivatives are being studied for their potential in drug development, particularly in the synthesis of compounds with anti-inflammatory and antimicrobial properties (Bektaş et al., 2007).

6. Investigation of Chemical Selectivity

  • Research has been conducted to understand the chemical selectivity and behavior of the compound in various reactions, which is crucial for targeted synthesis in medicinal chemistry (Elnagdi et al., 1979).

Mechanism of Action

The compound acts as an inhibitor of MMP-13, a protein involved in cartilage homeostasis . It binds into the S1’ pocket of the protein, which is a novel interaction pattern for MMP-13 inhibitors .

properties

IUPAC Name

4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-3-33-24(32)20-11-17-10-16(8-9-18(17)26-20)21-12-19(27-28(21)2)22(29)25-13-14-4-6-15(7-5-14)23(30)31/h4-12,26H,3,13H2,1-2H3,(H,25,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJPVSDTLGFIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC(=NN3C)C(=O)NCC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid
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4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid
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4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid
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4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid
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4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid

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